Cas no 1396873-04-3 (1-4-chloro-3-(trifluoromethyl)phenyl-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea)

1-4-chloro-3-(trifluoromethyl)phenyl-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea structure
1396873-04-3 structure
商品名:1-4-chloro-3-(trifluoromethyl)phenyl-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea
CAS番号:1396873-04-3
MF:C17H14ClF3N6O
メガワット:410.780871868134
CID:6245666
PubChem ID:71789845

1-4-chloro-3-(trifluoromethyl)phenyl-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea 化学的及び物理的性質

名前と識別子

    • 1-4-chloro-3-(trifluoromethyl)phenyl-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea
    • AKOS024539681
    • 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea
    • 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]urea
    • 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
    • 1396873-04-3
    • VU0537492-1
    • F6218-0361
    • インチ: 1S/C17H14ClF3N6O/c1-9-5-10(2)27(26-9)15-22-7-12(8-23-15)25-16(28)24-11-3-4-14(18)13(6-11)17(19,20)21/h3-8H,1-2H3,(H2,24,25,28)
    • InChIKey: CQKDHUMVTBKNNJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C=C1C(F)(F)F)NC(NC1C=NC(=NC=1)N1C(C)=CC(C)=N1)=O

計算された属性

  • せいみつぶんしりょう: 410.0869713g/mol
  • どういたいしつりょう: 410.0869713g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 546
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 84.7Ų

1-4-chloro-3-(trifluoromethyl)phenyl-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6218-0361-20μmol
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396873-04-3
20μmol
$79.0 2023-09-09
Life Chemicals
F6218-0361-20mg
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396873-04-3
20mg
$99.0 2023-09-09
Life Chemicals
F6218-0361-15mg
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396873-04-3
15mg
$89.0 2023-09-09
Life Chemicals
F6218-0361-40mg
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396873-04-3
40mg
$140.0 2023-09-09
Life Chemicals
F6218-0361-1mg
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396873-04-3
1mg
$54.0 2023-09-09
Life Chemicals
F6218-0361-30mg
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396873-04-3
30mg
$119.0 2023-09-09
Life Chemicals
F6218-0361-25mg
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396873-04-3
25mg
$109.0 2023-09-09
Life Chemicals
F6218-0361-2μmol
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396873-04-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6218-0361-3mg
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396873-04-3
3mg
$63.0 2023-09-09
Life Chemicals
F6218-0361-50mg
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396873-04-3
50mg
$160.0 2023-09-09

1-4-chloro-3-(trifluoromethyl)phenyl-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea 関連文献

1-4-chloro-3-(trifluoromethyl)phenyl-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylureaに関する追加情報

Introduction to 1-4-chloro-3-(trifluoromethyl)phenyl-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea (CAS No. 1396873-04-3)

1-4-chloro-3-(trifluoromethyl)phenyl-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1396873-04-3, belongs to a class of molecules that exhibit promising properties for further development as therapeutic agents. The structural framework of this compound incorporates several key functional groups, including a chloro substituent, a trifluoromethyl group, and a pyrimidine core, which are known to contribute to its pharmacological profile.

The presence of the chloro group at the 4-position of the phenyl ring and the trifluoromethyl group at the 3-position introduces electron-withdrawing effects that can modulate the reactivity and binding affinity of the molecule. These substituents are often employed in medicinal chemistry to enhance metabolic stability and improve interactions with biological targets. The pyrimidine core is a common scaffold in many bioactive compounds, particularly in antiviral and anticancer agents, due to its ability to form hydrogen bonds and stack effectively within biological macromolecules.

The terminal urea moiety in the compound's name suggests a potential for interaction with biological systems through hydrogen bonding. Urea-based compounds are frequently explored in drug discovery due to their versatility in forming stable interactions with proteins and nucleic acids. The specific arrangement of the urea group in this molecule, linked to a pyrimidine ring, likely influences its solubility and bioavailability, which are critical factors in drug development.

The integration of the 2-(3,5-dimethyl-1H-pyrazol-1-yl) moiety further enhances the complexity of this compound. Pyrazole derivatives are well-known for their broad spectrum of biological activities, including anti-inflammatory, antifungal, and antimicrobial properties. The dimethyl substitution at the 3 and 5 positions of the pyrazole ring may serve to enhance lipophilicity while maintaining biological activity. This structural feature could make 1-4-chloro-3-(trifluoromethyl)phenyl-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea a promising candidate for further investigation in various therapeutic contexts.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of complex molecules like this one. By leveraging molecular modeling techniques, researchers can simulate how 1-4-chloro-3-(trifluoromethyl)phenyl-3-2-(3,5-dimethyl-1H-pyrazol-1-yllpyrimidin)-5-ylyurea interacts with target proteins and enzymes. These simulations can guide experimental design and optimize lead compounds for better efficacy and reduced toxicity.

In addition to computational studies, experimental approaches such as high-throughput screening (HTS) have been instrumental in identifying novel bioactive compounds. The structural features of 1-chloro - trifluoromethyl - phenyl - pyrimidin - urea derivatives make them attractive candidates for HTS campaigns aimed at discovering new drugs targeting various diseases. The combination of chloro and trifluoromethyl groups is particularly noteworthy, as these substituents have been associated with enhanced binding affinities in several drug candidates.

The pyrazole moiety adds another layer of complexity and potential functionality to this molecule. Pyrazoles are known to exhibit diverse biological activities due to their ability to interact with multiple targets within biological systems. The dimethyl substitution on the pyrazole ring may further modulate its pharmacological properties by influencing both solubility and binding affinity. This makes 1-chloro - trifluoromethyl - phenyl - pyrimidin - urea derivatives valuable tools for studying enzyme inhibition and receptor binding.

One particularly intriguing aspect of this compound is its potential application in oncology research. Pyrimidine-based molecules have shown promise as anticancer agents due to their ability to interfere with DNA replication and repair mechanisms. The presence of multiple functional groups that can interact with biological targets suggests that this compound may exhibit potent cytotoxic effects against cancer cell lines. Further investigation into its mechanism of action could uncover new therapeutic strategies for treating various types of cancer.

The synthesis of complex organic molecules like 1-chloro - trifluoromethyl - phenyl - pyrimidin - urea derivatives often presents significant challenges due to their intricate structures. However, advances in synthetic methodologies have made it possible to construct such molecules with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds within these molecules efficiently.

The development of novel synthetic routes has also enabled researchers to explore different analogs of this compound more easily than ever before. By modifying specific functional groups or introducing new ones, scientists can generate libraries of related compounds for screening purposes. This approach has been instrumental in identifying lead candidates with improved pharmacological profiles for further optimization.

The ultimate goal of such research is not only to discover new drugs but also to understand how these molecules interact with biological systems at a molecular level. By elucidating their mechanisms of action through both computational modeling and experimental studies, researchers can gain insights into how they might be improved or repurposed for other therapeutic applications.

In conclusion,1-chloro-trifluoromethylephenyl-pyrimidinylyurea (CAS No.,13968730403) represents an exciting opportunity for further exploration within pharmaceutical chemistry,with potential applications ranging from oncology researchto anti-inflammatory therapy.* Its unique structural features,*including*chloro,trifluoromethyl,and*pyrazole*moieties,*make it*an*attractive*candidate*for*future*drug*development.*With continued research*,it*is*anticipated*that additional insights into its bioactivity will emerge,*leading*to novel therapeutic interventions.*The combination*of computational studies,*high-throughput screening,*and advanced synthetic methodologies ensures that investigations into this class*of compounds will remain dynamic *and fruitful *for years *to come.*

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